Ac-Leu-Glu-His-Asp-CHO
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Overview
Description
It is primarily known for its role as a reversible inhibitor of caspase-9, a cysteine protease involved in the initiation of apoptosis pathways . This compound has significant implications in the study of apoptosis and related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-Leu-Glu-His-Asp-CHO is synthesized through peptide synthesis techniquesThe synthesis typically employs solid-phase peptide synthesis (SPPS) methods, which allow for the efficient assembly of the peptide chain .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ac-Leu-Glu-His-Asp-CHO primarily undergoes reactions typical of peptide aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or hydrazines under mild conditions.
Major Products Formed
Oxidation: Ac-Leu-Glu-His-Asp-COOH (carboxylic acid derivative).
Reduction: Ac-Leu-Glu-His-Asp-CH₂OH (primary alcohol derivative).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ac-Leu-Glu-His-Asp-CHO has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and aldehyde reactivity.
Industry: Utilized in the development of apoptosis-related assays and diagnostic tools.
Mechanism of Action
Ac-Leu-Glu-His-Asp-CHO exerts its effects by inhibiting caspase-9, a key enzyme in the mitochondrial pathway of apoptosis. The compound binds to the active site of caspase-9, preventing its activation and subsequent cleavage of downstream caspases such as caspase-3, -6, and -7 . This inhibition disrupts the apoptotic signaling cascade, thereby preventing programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Ac-Asp-Glu-Val-Asp-CHO: A caspase-3 inhibitor.
Ac-YVAD-CHO: A caspase-1 inhibitor.
Z-VAD-FMK: A pan-caspase inhibitor.
Uniqueness
Ac-Leu-Glu-His-Asp-CHO is unique in its specificity for caspase-9, making it a valuable tool for studying the intrinsic pathway of apoptosis. Unlike other caspase inhibitors, it selectively targets caspase-9 without significantly affecting other caspases .
Properties
Molecular Formula |
C23H34N6O9 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H34N6O9/c1-12(2)6-17(26-13(3)31)23(38)28-16(4-5-19(32)33)21(36)29-18(7-14-9-24-11-25-14)22(37)27-15(10-30)8-20(34)35/h9-12,15-18H,4-8H2,1-3H3,(H,24,25)(H,26,31)(H,27,37)(H,28,38)(H,29,36)(H,32,33)(H,34,35) |
InChI Key |
LRHHFDQCXBPQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Origin of Product |
United States |
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